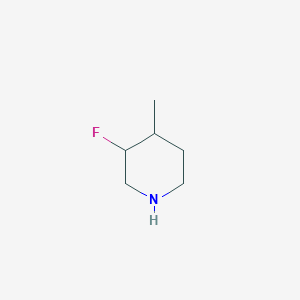

3-Fluoro-4-methylpiperidine

描述

属性

分子式 |

C6H12FN |

|---|---|

分子量 |

117.16 g/mol |

IUPAC 名称 |

3-fluoro-4-methylpiperidine |

InChI |

InChI=1S/C6H12FN/c1-5-2-3-8-4-6(5)7/h5-6,8H,2-4H2,1H3 |

InChI 键 |

AJTJCPRPZUUJPS-UHFFFAOYSA-N |

规范 SMILES |

CC1CCNCC1F |

产品来源 |

United States |

Synthetic Methodologies for 3 Fluoro 4 Methylpiperidine and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a method for designing a synthetic pathway by breaking down the target molecule into simpler, commercially available starting materials. icj-e.org For 3-fluoro-4-methylpiperidine, the analysis reveals two principal strategic disconnections, which form the basis of most synthetic approaches. acs.orgnih.gov

The first strategy involves the disconnection of the carbon-fluorine (C-F) bond. This approach identifies a 4-methylpiperidine (B120128) derivative, functionalized at the C-3 position with a suitable leaving group (e.g., a hydroxyl or sulfonate ester), as the key precursor. The synthesis then hinges on a subsequent fluorination step to introduce the fluorine atom onto the pre-formed piperidine (B6355638) ring.

De Novo Synthesis Approaches

De novo strategies focus on building the piperidine ring from simpler precursors, a method that can be highly effective for controlling the relative stereochemistry of the substituents.

Construction of the Piperidine Ring with Pre-installed Fluorine and Methyl Groups

A prevalent and powerful method for synthesizing fluorinated piperidines is the hydrogenation of the corresponding fluorinated pyridine (B92270) precursors. nih.gov This approach benefits from the wide availability of substituted pyridines. A significant advancement in this area is the dearomatization-hydrogenation (DAH) process, which can provide all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.govsciencedaily.comeurekalert.org

The process typically occurs in two steps within the same reaction vessel: an initial dearomatization of the stable aromatic pyridine, followed by the hydrogenation of the resulting intermediates. eurekalert.org Various catalysts can be employed, with rhodium and palladium systems being the most common. mdpi.com

| Catalyst System | Key Features | Reference(s) |

| **Rhodium-based (e.g., [Rh(COD)Cl]₂) ** | Effective for dearomatization; can achieve high diastereoselectivity for cis-products. | scientificupdate.com |

| Palladium-based (e.g., Pd/C) | Robust, simple, and often effective for substrates inaccessible by rhodium catalysis; can be tolerant of air and moisture. | nih.govmdpi.com |

For the specific synthesis of this compound, this strategy would ideally start from 3-fluoro-4-methylpyridine (B1330668). The hydrogenation of this precursor, under catalytic conditions, would yield the desired saturated heterocycle. While direct hydrogenation of 3-fluoro-4-methylpyridine is plausible based on general methods, a key challenge is preventing hydrodefluorination, an undesired side reaction where the C-F bond is cleaved. acs.orgmdpi.com The synthesis of related structures, such as [¹⁸F]5-methyl-3-fluoro-4-aminopyridine, has been achieved through methods including isotope exchange followed by hydrogenation, demonstrating the viability of this pathway for creating complex fluoromethylated pyridine derivatives. nih.govbiorxiv.org

Another innovative de novo approach is the palladium-catalyzed [4+2] annulation using α-fluoro-β-ketoester starting materials, which offers a highly modular route to construct the 3-fluoropiperidine (B1141850) core. nih.gov

Fluorination of Piperidine Precursors

An alternative to building the ring from fluorinated precursors is to introduce the fluorine atom at a later stage onto a pre-existing 4-methylpiperidine scaffold. This is typically achieved through electrophilic, nucleophilic, or deoxyfluorination reactions.

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source ("F+"). wikipedia.org In the context of this compound synthesis, this would typically involve generating an enol equivalent of N-protected 4-methylpiperidin-3-one, which is then reacted with an electrophilic fluorinating agent.

The reaction can proceed via various enol equivalents, such as a silyl (B83357) enol ether or an enamide. scientificupdate.comacs.org A number of N-F based reagents are available for this purpose, with Selectfluor and N-fluorobenzenesulfonimide (NFSI) being among the most common. scientificupdate.comwikipedia.org

| Reagent | Full Name | Key Characteristics |

| Selectfluor | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly effective, crystalline, and relatively safe to handle; widely used for fluorinating ketones and their derivatives. |

| NFSI | N-Fluorobenzenesulfonimide | A neutral and effective electrophilic fluorinating agent. |

| NFOBS | N-Fluoro-o-benzenedisulfonimide | A powerful fluorinating agent, often used with organometallic nucleophiles. |

A significant challenge in the electrophilic fluorination of non-symmetrical ketone precursors can be the control of regioselectivity. nih.gov

Nucleophilic fluorination relies on the displacement of a leaving group by a fluoride (B91410) ion (F-). acsgcipr.org For the synthesis of this compound, the key precursor would be an N-protected 4-methyl-3-hydroxypiperidine. The hydroxyl group is first converted into a good leaving group, such as a tosylate or triflate. Subsequent reaction with a nucleophilic fluoride source, like potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent yields the desired product via an SN2 mechanism. nih.govacsgcipr.org

The efficiency of this reaction can be enhanced by using phase-transfer catalysts or specific fluoride salts like tetrabutylammonium (B224687) fluoride (TBAF). acsgcipr.orgnih.gov The stereochemistry of the reaction is typically well-controlled, proceeding with inversion of configuration at the carbon center, which is a significant advantage for synthesizing specific stereoisomers.

Deoxyfluorination is a powerful reaction that directly converts a hydroxyl group into a carbon-fluorine bond. sigmaaldrich.comnih.gov This method avoids the need to pre-activate the alcohol as a sulfonate ester. The reaction of an N-protected 4-methyl-3-hydroxypiperidine with a deoxyfluorinating reagent can provide this compound in a single step.

While diethylaminosulfur trifluoride (DAST) was a historically popular reagent, its thermal instability and tendency to cause elimination side reactions have led to the development of safer and more selective alternatives. sigmaaldrich.com

| Reagent | Key Advantages | Common Conditions | Reference(s) |

| DAST | Broad substrate scope | Low temperatures | sigmaaldrich.com |

| Deoxo-Fluor | More thermally stable than DAST | Room temperature or gentle heating | brynmawr.edu |

| PyFluor | Crystalline solid, superior thermal and chemical stability, chemoselective with minimal elimination | Room temperature, requires a strong base (e.g., DBU) | sigmaaldrich.com |

| PhenoFluor | Effective for phenols, can also be used for some alcohols | Often requires a base | nih.gov |

These modern reagents offer improved safety profiles and higher chemoselectivity, making the direct deoxyfluorination of a 4-methyl-3-hydroxypiperidine precursor a highly attractive and practical strategy for synthesizing the target compound. sigmaaldrich.combrynmawr.edu

Asymmetric Synthesis of Enantiopure and Diastereopure this compound

The asymmetric synthesis of this compound relies on several advanced strategies, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis. These methods aim to control the stereochemical outcome of the reaction, leading to the desired enantiomer and diastereomer with high purity.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a powerful and well-established strategy for asymmetric transformations. wikipedia.orgsigmaaldrich.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter(s) are set, the auxiliary is removed, yielding the enantiomerically enriched product. While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively reported, established methods for the synthesis of substituted piperidines can be conceptually applied.

Commonly used chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine, have proven effective in the asymmetric synthesis of various piperidine derivatives. wikipedia.orgsigmaaldrich.com For instance, the diastereoselective alkylation or Mannich reaction of a piperidine precursor bearing a chiral auxiliary could be a viable route. The general principle involves the formation of a covalent bond between the achiral piperidine precursor and the chiral auxiliary, followed by a diastereoselective reaction to introduce the methyl and fluoro substituents. The stereochemical outcome is dictated by the steric and electronic properties of the chiral auxiliary, which shields one face of the reactive intermediate. Subsequent removal of the auxiliary would furnish the desired enantiomer of this compound. The choice of chiral auxiliary and the specific reaction conditions are crucial for achieving high diastereoselectivity.

| Chiral Auxiliary | General Application in Piperidine Synthesis | Potential for this compound |

| Evans Oxazolidinones | Asymmetric alkylation, aldol, and Mannich reactions. | Diastereoselective introduction of the methyl group at C4. |

| Pseudoephedrine | Asymmetric alkylation and Michael additions. | Control of stereochemistry at both C3 and C4. |

| (S)- or (R)-1-Phenylethylamine | Formation of chiral imines for asymmetric addition reactions. | Asymmetric synthesis of precursors to this compound. |

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis has emerged as a highly efficient and atom-economical approach for the synthesis of chiral molecules. This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal-catalyzed reactions have been particularly successful in the asymmetric synthesis of piperidine derivatives.

Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of chiral piperidines from prochiral pyridinium (B92312) salts or tetrasubstituted fluoroalkenes. This methodology has been successfully applied to the synthesis of a closely related analogue, enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine. researchgate.net In this process, a fluorinated pyridinium salt is reduced to a tetrasubstituted fluoroalkene, which then undergoes a highly enantioselective and diastereoselective hydrogenation using a rhodium catalyst complexed with a chiral phosphine (B1218219) ligand. researchgate.net This approach has demonstrated excellent control over the stereochemistry, yielding the desired cis product with high enantiomeric excess. researchgate.net The success of this strategy highlights its potential for the synthesis of various stereoisomers of this compound by modifying the starting pyridine and the chiral ligand.

A key challenge in the hydrogenation of fluoro-containing substrates is the potential for hydrodefluorination as a side reaction. However, careful selection of the catalyst and reaction conditions can minimize this undesired pathway. researchgate.net

| Substrate Type | Catalyst System | Key Features |

| Fluorinated Pyridinium Salts | Rhodium complex with chiral phosphine ligands | High enantioselectivity and diastereoselectivity. |

| Tetrasubstituted Fluoroalkenes | Rhodium complex with chiral phosphine ligands | Access to specific stereoisomers. |

Palladium-catalyzed hydrogenation is a widely used method for the reduction of aromatic rings. While typically leading to racemic products, the use of chiral supports or additives can induce asymmetry. In the context of fluorinated pyridines, palladium on carbon (Pd/C) has been employed for the hydrogenation of precursors to fluorinated aminopyridines. For instance, the hydrogenation of a 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide using Pd/C is a key step in the synthesis of 5-methyl-3-fluoro-4-aminopyridine. biorxiv.orgnih.gov

For the asymmetric synthesis of this compound, a heterogeneous palladium catalyst could potentially be modified with a chiral ligand or supported on a chiral material. However, achieving high enantioselectivity in heterogeneous hydrogenation of pyridines remains a significant challenge. The development of more effective chiral palladium catalysts for this transformation is an active area of research.

Besides rhodium and palladium, other transition metals have shown promise in asymmetric catalysis for the synthesis of chiral heterocycles. Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful method for the reduction of various unsaturated compounds, including N-heterocycles. rsc.org Specifically, iridium complexes with chiral ligands have been successfully used for the asymmetric hydrogenation of pyrimidinium salts, affording the corresponding chiral hexahydropyrimidines in high yields and enantioselectivities. rsc.org This suggests that iridium catalysis could be a viable, albeit less explored, strategy for the asymmetric hydrogenation of appropriately substituted fluorinated pyridinium salts to yield enantiopure this compound.

Biocatalytic Approaches (e.g., Enzymatic Desymmetrization, Transamination)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.

Enzymatic desymmetrization is a powerful strategy wherein a prochiral or meso compound is transformed into a chiral product by an enzyme. For the synthesis of this compound stereoisomers, a meso-piperidine derivative could be selectively acylated or hydrolyzed by a lipase (B570770), leading to the formation of a single enantiomer of the product. For example, Candida antarctica lipase B has been used for the kinetic resolution of a fluorinated hydroxymethylpiperidine derivative, demonstrating the potential of enzymes to differentiate between stereoisomers of fluorinated piperidines. nih.gov

Transaminases are another class of enzymes with significant potential for the asymmetric synthesis of chiral amines. These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a new chiral amine with high enantiomeric purity. An appropriately substituted fluorinated methyl-ketopiperidine could serve as a substrate for a transaminase, which would selectively produce one enantiomer of the corresponding 3-fluoro-4-methyl-x-aminopiperidine, a precursor that could be further elaborated to this compound. The use of transaminases for the synthesis of (R)-3-amino piperidine derivatives has been reported, showcasing the feasibility of this approach for creating chiral piperidine scaffolds. google.com

| Biocatalytic Method | Enzyme Class | Principle | Potential Application for this compound |

| Enzymatic Desymmetrization | Lipases, Esterases | Selective transformation of one functional group in a meso or prochiral substrate. | Resolution of a racemic mixture of a this compound precursor. |

| Asymmetric Transamination | Transaminases (ω-TAs) | Enantioselective conversion of a ketone to a chiral amine. | Synthesis of a chiral amino-piperidine intermediate from a fluorinated keto-piperidine. |

Chemo-, Regio-, and Stereoselective Synthesis Considerations

The successful synthesis of specific stereoisomers of this compound hinges on addressing key selectivity challenges:

Chemoselectivity: This involves the preferential reaction of one functional group over another within the same molecule. In the context of this compound synthesis, this is crucial when dealing with starting materials or intermediates containing multiple reactive sites. For instance, during reduction or oxidation steps, it's important to selectively target the desired functional group without affecting the fluorine or other sensitive parts of the molecule.

Regioselectivity: This pertains to the control of the position at which a chemical bond is formed. In this case, it is paramount to introduce the fluorine atom at the C-3 position and the methyl group at the C-4 position of the piperidine ring. Many synthetic strategies for substituted piperidines involve the cyclization of a linear precursor. The regioselectivity of this cyclization is critical to forming the desired six-membered ring with the substituents in the correct locations.

Stereoselectivity: This is arguably the most complex aspect, as it deals with the three-dimensional arrangement of atoms. For this compound, two stereocenters exist (at C-3 and C-4), leading to the possibility of four stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These can be grouped into two pairs of enantiomers, which are also diastereomers of each other (cis and trans isomers).

Strategies for Achieving Selectivity:

Several synthetic strategies have been developed to navigate these selectivity issues. One common approach involves the use of chiral auxiliaries or asymmetric catalysis . These methods introduce a chiral element into the reaction that directs the formation of one stereoisomer over others. For example, asymmetric hydrogenation of a suitably functionalized pyridine or tetrahydropyridine (B1245486) precursor using a chiral catalyst can establish the desired stereochemistry at the C-3 and C-4 positions. scientificupdate.comdoi.org

Another powerful technique is substrate-controlled synthesis , where the existing stereochemistry of a starting material dictates the stereochemical outcome of subsequent reactions. For instance, starting with a chiral pool material that already possesses one of the required stereocenters can simplify the synthesis.

The dearomatization-hydrogenation of fluorinated pyridines is an emerging strategy that offers a high degree of diastereoselectivity, often leading to all-cis substituted piperidines. nih.gov This method involves a one-pot rhodium-catalyzed process that first dearomatizes the pyridine ring and then hydrogenates the resulting intermediates. nih.gov

Furthermore, the choice of fluorinating agent and the timing of its introduction are critical. Electrophilic fluorinating agents are often used, but their application requires carefully designed precursors. nih.gov Alternatively, nucleophilic fluorination can be employed, but this necessitates the presence of a suitable leaving group at the C-3 position with the correct stereochemistry. nih.gov

The table below summarizes some of the key research findings related to the selective synthesis of fluorinated and methylated piperidines.

| Synthetic Approach | Key Features | Selectivity Achieved | Relevant Research |

| Asymmetric Hydrogenation | Use of chiral rhodium, ruthenium, or iridium catalysts with phosphine ligands. | High enantioselectivity (up to 99.8% ee) and diastereoselectivity. scientificupdate.com | scientificupdate.com |

| Dearomatization-Hydrogenation | One-pot rhodium-catalyzed process on fluoropyridine precursors. | High diastereoselectivity for all-cis isomers. nih.gov | nih.gov |

| Substrate-Controlled Synthesis | Utilizes existing stereocenters in the starting material to direct subsequent reactions. | Stereochemical outcome is dependent on the starting material's chirality. | nih.gov |

| 1,3-Dipolar Cycloaddition | Reaction of nitrones with unsaturated amides. | High chemo- and regioselectivity, with stereoselectivity dependent on reactant structure. rsc.org | rsc.org |

Scalability and Process Optimization in this compound Synthesis

Translating a laboratory-scale synthesis of this compound to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key Considerations for Scalability and Optimization:

Cost and Availability of Starting Materials: The economic viability of a large-scale synthesis is heavily dependent on the price and accessibility of the initial chemical inputs. Expensive or difficult-to-source starting materials can render a process commercially unfeasible.

Reaction Conditions: Conditions that are easily managed in a laboratory setting, such as extremely low temperatures or high pressures, can be challenging and costly to implement on a large scale. Optimization often involves finding milder and more energy-efficient reaction conditions.

Catalyst Selection and Loading: The choice of catalyst is critical. For catalytic asymmetric syntheses, expensive transition metal catalysts are often used. nih.gov Process optimization aims to minimize the catalyst loading (the amount of catalyst used relative to the starting material) without sacrificing yield or selectivity. The potential for catalyst recovery and reuse is also a significant factor in reducing costs. nih.gov For instance, some photoredox processes allow for the recovery of the chiral catalyst and photoredox mediator. nih.gov

Purification Methods: Chromatographic purification, which is common in the lab, can be impractical and expensive for large quantities of material. The development of scalable purification methods, such as crystallization or distillation, is crucial. google.com Sometimes, designing a synthesis where the final product can be isolated in high purity without chromatography is the most desirable outcome.

Safety and Environmental Impact: The hazards associated with the reagents, intermediates, and reaction conditions must be carefully managed on a large scale. The generation of toxic or environmentally harmful byproducts should be minimized, aligning with the principles of green chemistry.

Process Robustness: A scalable process must be robust, meaning it consistently produces the desired product in high yield and purity even with slight variations in reaction parameters.

Examples of Process Optimization:

In the synthesis of related fluorinated piperidine structures, researchers have addressed scalability challenges. For example, in the synthesis of a syn-3-fluoro-4-aminopiperidine derivative, a high-throughput screen of commercial phosphine ligands and different metals (Rh, Ru, Ir) was conducted to identify the optimal catalyst system for an asymmetric hydrogenation step. scientificupdate.com This systematic approach to catalyst selection is a key aspect of process optimization.

Furthermore, issues such as the formation of impurities need to be addressed. In one instance, the formation of a des-fluoro impurity was traced to the presence of fluoride ions. scientificupdate.com The solution involved adding a fluoride scavenger, a modification that significantly improved the yield of the desired product. scientificupdate.com

The following table highlights some of the critical factors and optimization strategies in the synthesis of this compound and related compounds.

| Factor | Challenge | Optimization Strategy | Reference |

| Catalyst | High cost of chiral catalysts. | High-throughput screening to find the most active catalyst, minimizing loading. scientificupdate.com | scientificupdate.com |

| Purification | Chromatography is not ideal for large scale. | Development of crystallization-based purification methods. google.com | google.com |

| Impurities | Formation of des-fluoro byproducts. | Addition of a fluoride scavenger to the reaction mixture. scientificupdate.com | scientificupdate.com |

| Reaction Conditions | Harsh conditions (e.g., very low temperatures). | Exploration of alternative reagents and catalysts that operate under milder conditions. | |

| Starting Materials | Cost and complexity of precursors. | Designing synthetic routes that utilize readily available and cheaper starting materials. | google.com |

Stereochemical Investigations of 3 Fluoro 4 Methylpiperidine

Absolute Configuration Determination

The absolute configuration of chiral centers in molecules is crucial for understanding their interaction with other chiral molecules, such as biological receptors. For derivatives of 3-fluoro-4-methylpiperidine, the absolute configuration has been a key aspect of their chemical development.

In the context of synthesizing potent kinesin spindle protein (KSP) inhibitors for cancer treatment, the specific stereoisomer (3R,4S)-3-fluoro-1-methylpiperidin-4-yl was a critical component. scientificupdate.com The synthesis of such specific stereoisomers often involves asymmetric synthesis or chiral resolution, highlighting the importance of determining the absolute configuration to ensure the desired biological activity. scientificupdate.com

Relative Stereochemistry of Fluorine and Methyl Substituents

The relative stereochemistry of the fluorine and methyl groups on the piperidine (B6355638) ring, described as cis or trans, dictates the conformational preferences of the molecule. These preferences have been a subject of detailed computational and experimental studies.

Research has shown that the conformational behavior of fluorinated piperidines is influenced by a combination of factors, including charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion. researchgate.net In the case of cis-3-fluoro-4-methylpiperidine and its derivatives, experimental studies based on ³J(¹⁹F,¹H) NMR coupling constants have been used to determine the preferred conformation. researchgate.net Computational analyses have also been employed to calculate the free enthalpy differences between equatorial and axial conformers in various solvents. researchgate.net

The synthesis of these diastereomers can be achieved through various methods, including the reduction of corresponding pyridine (B92270) precursors. For example, the reduction of a substituted pyridine can lead to a mixture of cis and trans diastereomers, the ratio of which can be influenced by the choice of catalyst and reaction conditions. nih.govrsc.org

Diastereomeric and Enantiomeric Separations and Enrichments

Given the importance of specific stereoisomers in biological applications, the separation of diastereomers and enantiomers of this compound derivatives is a critical step in their preparation.

Diastereomeric Separation: Diastereomers, having different physical properties, can often be separated by standard chromatographic techniques such as silica (B1680970) gel column chromatography. For instance, a mixture of diastereomers of a 3-fluoro-4-methylpiperidin-4-ol (B11823306) derivative was successfully separated using this method. google.com The hydrogenation of substituted pyridines can also lead to diastereomeric mixtures that require separation. nih.govrsc.org

Enantiomeric Separation and Enrichment: Enantiomers, having identical physical properties in an achiral environment, require chiral separation techniques. Preparative chiral High-Performance Liquid Chromatography (HPLC) is a common method for separating enantiomers. For example, the enantiomers of a derivative containing a trans-3-fluoro-4-methylpiperidine moiety were separated using a Chiralcel OD-H column. googleapis.com

Another approach to obtaining enantiomerically pure compounds is through asymmetric synthesis. For example, the asymmetric hydrogenation of a fluoroenamide derived from 3-fluoro-4-aminopyridine has been explored to produce enantiomerically enriched 3-fluoro-4-aminopiperidine derivatives. scientificupdate.com This method, however, can present challenges such as the formation of byproducts, necessitating purification steps to achieve high enantiomeric excess. scientificupdate.com Supercritical Fluid Chromatography (SFC) has also been utilized for the purification of stereoisomers, offering an alternative to traditional HPLC. scientificupdate.com

The following table summarizes the separation techniques used for derivatives of this compound:

| Separation Type | Compound Type | Technique | Details | Reference |

| Diastereomeric | 3-Fluoro-4-methylpiperidin-4-ol derivative | Silica Gel Column Chromatography | Separation of a diastereomeric mixture. | google.com |

| Enantiomeric | trans-α-methyl-N-{4-[4-(4-fluorophenyl)-3-oxo-1-piperazinyl]-1-phenylcyclohexyl}-3,5-bis(trifluoromethyl)benzeneacetamide | Preparative Chiral HPLC | Chiralcel OD-H column, isohexane/EtOH mobile phase. | googleapis.com |

| Enantiomeric | Protected 3-Fluoro-4-aminopiperidine derivative | Supercritical Fluid Chromatography (SFC) | Purification to upgrade optical purity to 99.8% ee. | scientificupdate.com |

Conformational Analysis and Stereoelectronic Effects in 3 Fluoro 4 Methylpiperidine

Conformational Preferences of the Piperidine (B6355638) Ring System

The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain, much like its carbocyclic counterpart, cyclohexane (B81311). In this conformation, substituents at each carbon can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). These two chair conformations are in rapid equilibrium through a process known as a ring flip, which interchanges the axial and equatorial positions.

Generally, bulky substituents favor the equatorial position to avoid destabilizing steric interactions with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). masterorganicchemistry.com The relative stability of the two chair conformers is therefore determined by the energetic cost associated with placing substituents in the axial position.

Impact of Fluorine Substitution on Ring Conformation

Contrary to the general rule where substituents prefer the equatorial position to minimize steric hindrance, fluorine at the C-3 position of a piperidine ring often shows a preference for the axial orientation. researchgate.netnih.gov This "axial-F preference" is a well-documented phenomenon that arises from stabilizing stereoelectronic interactions rather than steric bulk. researchgate.netscientificupdate.com While fluorine is larger than hydrogen, its van der Waals radius is small enough that steric repulsion is not the dominant factor. Instead, electronic effects, which will be discussed in detail below, play a crucial role in stabilizing the conformer where the C-F bond is in the axial position. researchgate.net

Influence of Methyl Substitution on Conformational Isomerism

The presence of a methyl group at the 4-position introduces an additional steric consideration. The methyl group, being significantly bulkier than fluorine, has a strong preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions. masterorganicchemistry.com In cis-3-fluoro-4-methylpiperidine, the cis relationship means that the fluorine and methyl groups are on the same side of the ring. This leads to two primary chair conformers: one with the fluorine axial and the methyl equatorial (ax-F, eq-Me), and the other with the fluorine equatorial and the methyl axial (eq-F, ax-Me). The conformational equilibrium of this system is thus a balance between the inherent axial preference of the 3-fluoro substituent and the strong equatorial preference of the 4-methyl group. Computational and experimental studies on cis-3-fluoro-4-methylpiperidine and its derivatives have shown a high preference for the axial-fluorine conformer. researchgate.netresearchgate.net

Stereoelectronic Effects Governing Conformational Equilibrium

The preference for an axial fluorine in 3-fluoro-4-methylpiperidine is governed by a combination of subtle but powerful stereoelectronic effects. These are non-covalent interactions involving the spatial arrangement of orbitals that can significantly stabilize or destabilize a particular conformation.

The anomeric effect, traditionally described in pyranose rings, refers to the tendency of an electronegative substituent at a carbon adjacent to a heteroatom to occupy the axial position. In the context of 3-fluoropiperidine (B1141850), a generalized anomeric effect can be invoked, involving the delocalization of electron density from the nitrogen lone pair (n) into the antibonding orbital (σ) of the vicinal C-F bond. researchgate.netbeilstein-journals.org This n → σC-F interaction is stereoelectronically favored when the nitrogen lone pair is anti-periplanar to the C-F bond, a geometry that is achieved when the fluorine atom is in the axial position and the N-H or N-substituent is equatorial. researchgate.net

While gauche interactions are typically destabilizing due to steric repulsion, the electrostatic gauche effect can be stabilizing. researchgate.net In the case of 3-fluoropiperidine derivatives, an attractive gauche interaction can occur between the electronegative fluorine and the electropositive nitrogen, particularly when the nitrogen is protonated. researchgate.net

In protonated piperidines (piperidinium ions), charge-dipole interactions become a dominant stabilizing force. researchgate.netnih.govresearchgate.net For cis-3-fluoro-4-methylpiperidinium chloride, the equilibrium strongly favors the conformer with an axial fluorine. researchgate.netresearchgate.net This preference is attributed to a highly stabilizing electrostatic interaction between the partial negative charge on the fluorine atom (Cδ+-Fδ-) and the positive charge on the nearby protonated nitrogen (N+-H). researchgate.netscientificupdate.com This attractive C-Fδ-···H-N+ interaction is maximized when the fluorine atom is axial, bringing it into closer proximity with one of the axial N-H protons. This effect can be substantial, often overriding steric considerations. researchgate.net

| Compound | Analogue | ΔG (Solvent) [eq → ax] | ΔG (Gas Phase) [eq → ax] | Experimental Observation |

|---|---|---|---|---|

| cis-3-fluoro-4-methylpiperidine | TFA- (A) | >2.0 | 1.3 | High Axial Preference |

| HCl- (B) | >2.0 | 4.1 | ||

| NH- (C) | >2.0 | 1.6 |

Data derived from computational analysis and experimental observation based on ³J(¹⁹F,¹H) values. researchgate.netresearchgate.net Positive ΔG values indicate a preference for the axial conformer.

Steric Factors and A-Values

In the conformational analysis of substituted piperidines, such as this compound, steric factors play a significant role in determining the preferred three-dimensional arrangement of the molecule. The piperidine ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric hindrance, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogen atoms on the same side of the ring. lumenlearning.comlibretexts.org

A-values are used to quantify the steric bulk of a substituent and represent the Gibbs free energy difference (ΔG) between the conformer where the substituent is in the axial position and the one where it is in the equatorial position. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position to avoid unfavorable steric interactions. wikipedia.org For a methyl group, the A-value is approximately 1.74 kcal/mol, indicating a significant steric preference for the equatorial position. wikipedia.org In contrast, the fluorine atom is considerably smaller, with an A-value of about 0.24-0.53 kcal/mol, suggesting a much weaker preference for the equatorial position compared to the methyl group. libretexts.org

In cis-3-fluoro-4-methylpiperidine, the two substituents are on the same side of the ring. This leads to two primary chair conformers: one with an axial fluorine and an equatorial methyl group, and the other with an equatorial fluorine and an axial methyl group. Based solely on A-values, the conformation with the bulkier methyl group in the equatorial position and the smaller fluorine atom in the axial position would be predicted to be more stable to minimize 1,3-diaxial interactions. lumenlearning.comlibretexts.org However, research indicates that steric repulsion is just one of several forces at play. d-nb.inforesearchgate.net Computational and experimental studies on cis-3-fluoro-4-methylpiperidine have revealed a strong preference for the fluorine atom to be in the axial position, a finding that contradicts predictions based on steric hindrance alone. d-nb.inforesearchgate.net This suggests that stereoelectronic effects, such as hyperconjugation and charge-dipole interactions, are dominant in determining the conformational preference of this molecule. d-nb.inforesearchgate.netnih.gov

Solvent Polarity and Conformational Behavior

The conformational equilibrium of fluorinated piperidines is notably sensitive to the surrounding environment, particularly the polarity of the solvent. nih.govnih.gov For cis-3-fluoro-4-methylpiperidine and its derivatives, solvent polarity plays a crucial role in stabilizing specific conformers. d-nb.infonih.gov Studies have shown a clear correlation between increasing solvent polarity and an increased preference for the conformer with the fluorine atom in the axial position (F_axial). nih.gov

This phenomenon is explained by the fact that the F_axial conformer is generally more polar than the F_equatorial conformer. Polar solvents preferentially stabilize the conformer with a larger dipole moment. d-nb.info Both computational and experimental analyses of cis-3-fluoro-4-methylpiperidine and its N-trifluoroacetyl (TFA), N-hydrochloride (HCl), and parent amine (NH) analogues confirm a high preference for the axial fluorine conformer. d-nb.inforesearchgate.netnih.gov This preference is often so strong that the fluorine atoms adopt an exclusively axial orientation. d-nb.infonih.gov

Computational studies quantify this stabilization. For instance, in the TFA analogue of 3,5-difluoropiperidine, the stability of the axial conformer increases significantly with solvent polarity. nih.gov The free enthalpy difference (ΔG) between the axial and equatorial conformers demonstrates this trend. d-nb.info

The influence of solvent polarity has also been demonstrated experimentally using NMR spectroscopy. For example, in a related compound, acetyl-protected 3,5-difluoropiperidine, an axial preference is observed in both chloroform (B151607) and the more polar dimethyl sulfoxide (B87167) (DMSO), but the preference is significantly stronger in DMSO. nih.gov A similar trend was observed for the TFA-analogue of 3,5-difluoropiperidine, where the ³J(F,H) coupling constants, an indicator of conformation, changed systematically with solvent polarity, confirming the increased population of the F_axial conformer in more polar media. nih.gov The computational analysis for a 3-fluoropiperidine analogue showed a progressive stabilization of the axial conformer as solvent polarity increased from benzene (B151609) (C₆H₆) to water (H₂O). d-nb.infonih.gov

Spectroscopic Characterization for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the characterization of 3-Fluoro-4-methylpiperidine, offering insights into its proton and carbon frameworks, the environment of the fluorine atom, and the molecule's preferred conformations in solution.

Proton NMR (¹H NMR) for Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number of different types of protons and their immediate electronic environment within the this compound molecule. The chemical shifts (δ) of the proton signals indicate the degree of shielding or deshielding of the nuclei, while the splitting patterns, arising from spin-spin coupling, reveal the number of neighboring protons.

The coupling constants, particularly the three-bond coupling constants (³JHH), are vital for determining the relative stereochemistry of the protons on the piperidine (B6355638) ring. For instance, the magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation. Larger coupling constants (typically 7-12 Hz) are observed for axial-axial relationships, while smaller values (2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions. rubingroup.orglibretexts.org This information is instrumental in deducing the chair conformation of the piperidine ring and the relative orientations of the substituents.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

Furthermore, the coupling between carbon-13 and fluorine-19 (¹³C-¹⁹F coupling) provides valuable structural information. The magnitude of the one-bond carbon-fluorine coupling constant (¹JCF) is typically large, while two-bond (²JCF) and three-bond (³JCF) couplings are also observable and aid in the assignment of carbon signals and the confirmation of the fluorine atom's position on the piperidine ring. researchgate.net

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment and Spin-Spin Coupling

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive and informative technique for studying fluorinated compounds like this compound. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. wikipedia.orgnih.gov A key advantage of ¹⁹F NMR is its wide range of chemical shifts, which makes the signals highly sensitive to the local electronic environment of the fluorine atom. wikipedia.orghuji.ac.il

The ¹⁹F NMR spectrum of this compound will show signals whose chemical shifts provide direct information about the electronic environment of the fluorine atom. Furthermore, spin-spin coupling between fluorine and neighboring protons (¹H-¹⁹F coupling) results in splitting of the ¹⁹F signal, providing information about the number of adjacent protons. wikipedia.org The magnitude of these coupling constants, particularly the geminal (²JHF) and vicinal (³JHF) couplings, are valuable for structural and conformational analysis. researchgate.netucsd.edu

The vicinal coupling constant between fluorine and a proton (³J(¹⁹F,¹H)) is particularly useful in determining the conformation of the piperidine ring. researchgate.netnih.gov Similar to proton-proton coupling, the magnitude of ³J(¹⁹F,¹H) is dependent on the dihedral angle between the C-F and C-H bonds. Experimental and computational studies on fluorinated piperidines have shown a strong preference for the fluorine atom to be in an axial position. researchgate.netnih.govd-nb.info This preference can be experimentally verified by measuring the ³J(¹⁹F,¹H) values. For example, a large coupling constant between the fluorine and an axial proton on an adjacent carbon is indicative of an axial orientation of the fluorine atom. nih.govd-nb.info Studies on cis-3-fluoro-4-methylpiperidine and its derivatives have utilized these ³J(¹⁹F,¹H) values to confirm the high axial preference of the fluorine atom. researchgate.netnih.govd-nb.inforesearchgate.net

For chiral molecules like this compound, which can exist as enantiomers, ¹⁹F NMR in conjunction with chiral solvating agents (CSAs) can be a powerful tool for chiral analysis. rsc.orgnih.govresearchgate.net When a chiral analyte is dissolved in a solution containing a CSA, diastereomeric complexes are formed, which have different NMR spectra. nih.gov This results in the separation of the ¹⁹F NMR signals for the two enantiomers, allowing for the determination of enantiomeric excess (ee). rsc.orgresearchgate.net This technique is highly sensitive and can be used for the direct analysis of chiral fluorinated compounds. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide a wealth of information by correlating different nuclei within the molecule, which is essential for the unambiguous assignment of all proton and carbon signals and for elucidating the complete three-dimensional structure of this compound. scribd.comyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. scribd.comrsc.orgresearchgate.net It is used to identify neighboring protons and trace out the proton-proton connectivity within the piperidine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. scribd.comrsc.orgresearchgate.net It is a crucial tool for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). scribd.comrsc.orgresearchgate.net HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are bonded. rsc.orgresearchgate.netresearchgate.net NOESY is essential for determining the stereochemistry and conformation of the molecule by identifying through-space interactions between protons. For example, a cross-peak between an axial proton and another axial proton on the same side of the ring would confirm their spatial proximity.

By combining the information from these 1D and 2D NMR experiments, a complete and detailed picture of the structure and preferred conformation of this compound can be established.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and probing its conformational states. For this compound, these methods can provide detailed information about the characteristic vibrations of its constituent bonds.

The IR and Raman spectra of this compound are expected to exhibit distinct bands corresponding to the stretching and bending vibrations of its C-H, N-H, C-N, C-C, and C-F bonds. The N-H stretching vibration typically appears as a moderate to weak band in the infrared spectrum in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl group and the piperidine ring are expected in the 2850-3000 cm⁻¹ region.

The presence of the fluorine atom introduces a C-F stretching vibration, which is characteristically strong in the IR spectrum and typically observed in the 1000-1400 cm⁻¹ region. The exact position of this band can be sensitive to the local molecular geometry, including the stereochemical relationship between the fluorine and methyl groups (cis or trans) and the conformational state of the piperidine ring (axial or equatorial fluorine).

While detailed experimental IR and Raman spectra for this compound are not widely available in the surveyed literature, the expected vibrational modes can be summarized based on established group frequencies.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium-Weak |

| C-H (ring & methyl) | Stretch | 2850 - 3000 | Strong |

| C-F | Stretch | 1000 - 1400 | Strong (IR) |

| C-N | Stretch | 1020 - 1250 | Medium-Weak |

| C-C | Stretch | 800 - 1200 | Medium-Weak |

| N-H | Bend | 1590 - 1650 | Medium |

Note: The values in this table are approximate and can vary based on the specific stereoisomer, conformational state, and sample phase (solid, liquid, or gas).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns upon ionization. For this compound (C₆H₁₂FN), the molecular weight is 117.17 g/mol . In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 117.

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. The piperidine ring can undergo characteristic cleavage patterns. Common fragmentation pathways for piperidine derivatives include the loss of a hydrogen atom and alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. The presence of the fluorine and methyl substituents will influence the fragmentation, leading to specific neutral losses.

Key fragmentation peaks that could be anticipated in the mass spectrum of this compound include:

Loss of a methyl group (-CH₃): A peak at m/z 102.

Loss of a fluorine atom (-F): A peak at m/z 98.

Alpha-cleavage: Fragmentation of the ring can lead to various smaller charged species. For instance, cleavage adjacent to the nitrogen can result in the loss of an ethyl or propyl radical, though the substitution pattern will affect the probabilities of these cleavages.

A detailed experimental mass spectrum with a full fragmentation analysis for this compound is not extensively documented in the reviewed scientific literature.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Identity |

|---|---|

| 117 | [C₆H₁₂FN]⁺ (Molecular Ion) |

| 102 | [M - CH₃]⁺ |

Note: This table represents predicted fragments. The relative abundance of these ions would depend on the ionization conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous information about bond lengths, bond angles, and the conformational preferences of the molecule in the solid state.

An X-ray crystallographic analysis of a suitable single crystal of this compound or one of its salts would reveal:

The conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The orientation of the fluorine and methyl substituents (axial or equatorial).

The relative stereochemistry of the substituents (cis or trans).

Intermolecular interactions, such as hydrogen bonding involving the N-H group, in the crystal lattice.

A search of the published scientific literature and crystallographic databases did not yield a publicly available crystal structure for the parent compound this compound. Therefore, no experimental crystallographic data, such as unit cell dimensions, bond lengths, or bond angles, can be presented. While crystal structures for some more complex derivatives of fluorinated piperidines have been reported, they fall outside the scope of this article.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of molecules. For 3-Fluoro-4-methylpiperidine, these calculations have been crucial in understanding how the interplay of substituents on the piperidine (B6355638) ring dictates its three-dimensional structure.

Density Functional Theory (DFT) has been employed to investigate the conformational behavior of fluorinated piperidines, including cis-3-fluoro-4-methylpiperidine and its derivatives. d-nb.infonih.gov These computational studies reveal that the conformational preferences are governed by a complex interplay of electrostatic interactions, hyperconjugation, dipole minimization, and steric repulsion. d-nb.inforesearchgate.net

A systematic computational analysis using the M06-2X functional with the def2-QZVPP basis set was performed to rationalize the conformational behavior of a series of fluorinated piperidines. nih.gov The calculations were conducted in both the gas phase and in solution (using a polarizable continuum model, PCM) to account for solvent effects. nih.gov For the TFA-protected analogues, calculations were modeled in chloroform (B151607), while the HCl and unprotected NH-analogues were modeled in water. nih.gov

The research found that in cis-3-fluoro-4-methylpiperidine, there is a distinct preference for the conformer where the fluorine atom occupies an axial position. This preference is influenced by the nature of the nitrogen substituent (e.g., H, HCl, TFA). d-nb.info The stabilization of the axial fluorine conformer is often attributed to favorable electrostatic and hyperconjugative interactions that outweigh potential steric hindrance. researchgate.netresearchgate.net Pleasingly, the computationally predicted lowest energy conformer was consistent with experimental observations in nearly all cases studied. nih.gov

| Nitrogen Substituent | Solvent | ΔG (Axial vs. Equatorial F) | Experimentally Favored Conformer |

|---|---|---|---|

| TFA (Trifluoroacetyl) | Toluene | +0.3 | Axial |

| HCl | Water | +0.4 | Equatorial |

| NH (unprotected) | Water | -1.7 | Equatorial |

Data sourced from a computational analysis by Nairoukh et al., where positive ΔG values favor the axial conformer and negative values favor the equatorial conformer. d-nb.inforesearchgate.net

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed picture of the conformational landscape of this compound. These methods confirm the findings from DFT, showing a delicate energy balance between different chair and boat conformations of the piperidine ring.

For fluorinated piperidines, the introduction of a fluorine atom significantly impacts the conformational equilibrium. d-nb.info The preference for an axial fluorine orientation in many substituted piperidines is a well-documented phenomenon that defies simple steric arguments. researchgate.netnih.gov Computational studies have shown that this "axial-F preference" arises from a combination of stabilizing charge-dipole interactions and hyperconjugation. d-nb.info Specifically, interactions between the C-F bond dipole and other polar groups in the molecule, as well as delocalization of electron density from adjacent σ-bonds into the σ* antibonding orbital of the C-F bond, contribute to the stability of the axial conformer. d-nb.inforesearchgate.net The solvent environment also plays a critical role, with solvent polarity capable of shifting the conformational equilibrium. d-nb.infonih.gov

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While quantum chemical calculations provide a static picture of discrete, stable conformers, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations model the physical movements of atoms and molecules, allowing for the exploration of conformational transitions, such as ring flips, and the explicit influence of solvent molecules on these dynamics.

Currently, there are no specific, published molecular dynamics simulation studies focused solely on this compound. However, such simulations would be a valuable tool to complement the static DFT and ab initio calculations. An MD simulation would involve placing the this compound molecule in a simulation box filled with a chosen solvent (e.g., water or chloroform) and calculating the forces on each atom at successive time steps. This would allow for the direct observation of the timescale and pathways of interconversion between the axial-F and equatorial-F conformers. Furthermore, it could provide detailed insights into the specific hydrogen bonding patterns and solvent shell structure around the molecule, and how these dynamic interactions influence the conformational equilibrium.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. These models are typically built from a dataset of multiple compounds and use molecular descriptors (numerical representations of chemical structure) to create a mathematical equation that can predict the property of interest for new, untested molecules.

No specific QSAR or QSPR models have been published for this compound itself. The development of such a model would require a dataset of related piperidine derivatives with measured experimental data for a particular endpoint. For instance, if this compound were part of a series of compounds tested for affinity to a specific biological target, a QSAR model could be developed. Descriptors for the model might include 2D parameters (e.g., atom counts, topological indices) or 3D parameters (e.g., molecular shape, electrostatic field values). The resulting model could then be used to predict the activity of other, similar fluorinated piperidines and guide the design of more potent or selective compounds. Similarly, a QSPR model could be developed to predict physicochemical properties like solubility, pKa, or logP.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in structure elucidation and verification. For this compound, predicting Nuclear Magnetic Resonance (NMR) parameters like chemical shifts (¹H, ¹³C) and spin-spin coupling constants (J-couplings) is particularly valuable.

Modern machine learning models, often based on Graph Neural Networks, can predict NMR shifts with high accuracy. researchgate.net For ¹H shifts, mean absolute errors can be as low as 0.16 ppm, while ¹³C shifts can be predicted with errors around 2.05 ppm. researchgate.net These predictions are achieved by representing the molecule as a graph and learning the relationship between the local atomic environment and the resulting chemical shift. researchgate.net

In the context of this compound, computational predictions are synergistic with experimental work. A comprehensive study on fluorinated piperidines used experimental ³J(¹⁹F,¹H) coupling constants to determine the preferred conformation in solution. d-nb.inforesearchgate.net The magnitude of this coupling is highly dependent on the dihedral angle between the fluorine and hydrogen atoms, making it an excellent probe for conformational analysis. The experimental findings were in strong agreement with the conformer predicted to be lowest in energy by DFT calculations, demonstrating how computational prediction and experimental spectroscopy work hand-in-hand to provide a coherent understanding of molecular structure. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization of 3 Fluoro 4 Methylpiperidine

Reactions at the Nitrogen Atom (e.g., N-Alkylation, Acylation, Protection)

The nitrogen atom of the piperidine (B6355638) ring is a key site for synthetic modifications, allowing for the introduction of a wide range of substituents through N-alkylation, N-acylation, and the use of protecting groups. These reactions are fundamental for building more complex molecules and for modulating the physicochemical properties of the parent compound.

N-Alkylation: The secondary amine of 3-fluoro-4-methylpiperidine can be readily alkylated using various alkyl halides. The reaction typically proceeds by nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkyl halide. To prevent the formation of quaternary ammonium (B1175870) salts from over-alkylation, the reaction is often carried out by slowly adding the alkylating agent to an excess of the piperidine derivative. researchgate.net Common bases like potassium carbonate can be used to scavenge the acid produced during the reaction. researchgate.net Alternatively, stronger bases such as sodium hydride can be employed to deprotonate the piperidine nitrogen first, followed by the addition of the alkylating agent. researchgate.net

N-Acylation: Acylation of the nitrogen atom is another important transformation, leading to the formation of amides. This is typically achieved by reacting this compound with acyl chlorides or acid anhydrides. For instance, N-[(3-Fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide has been synthesized, demonstrating the feasibility of such acylations. bldpharm.com These amide derivatives are often stable and can serve as key intermediates in multi-step syntheses.

N-Protection: In complex synthetic sequences, it is often necessary to protect the piperidine nitrogen to prevent its interference with other reactions. Common protecting groups for secondary amines include benzyloxycarbonyl (Cbz) and fluorenylmethyloxycarbonyl (Fmoc). acs.org The Cbz group can be introduced using benzyl (B1604629) chloroformate, while the Fmoc group is typically installed using Fmoc-Cl or Fmoc-OSu. The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps, as they offer different stability profiles and deprotection methods. acs.org For example, the Fmoc group is known to be labile to basic conditions, often removed by treatment with piperidine or 4-methylpiperidine (B120128). researchgate.net

Table 1: Examples of N-Substitutions on this compound and Related Piperidines

| Reactant | Reagent | Product Type | Reference(s) |

| Piperidine | Alkyl halide (e.g., MeI, EtBr) | N-Alkylpiperidine | researchgate.net |

| 3-Fluoro-4-aminopyridine derivative | Benzoyl chloride | N-Benzoyl derivative | scientificupdate.com |

| Fluorinated piperidines | Benzyloxycarbonyl chloride (Cbz-Cl) | N-Cbz protected piperidine | acs.org |

| Fluorinated piperidines | Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | N-Fmoc protected piperidine | acs.org |

| Piperidine-4-carboxamide | (3-Fluoro-4-methylphenyl)methyl bromide | N-[(3-Fluoro-4-methylphenyl)methyl]piperidine-4-carboxamide | bldpharm.com |

Reactions at the Carbon Skeleton

Modifications to the carbon framework of this compound, either by functionalizing the existing methyl group or by introducing new substituents onto the ring, offer further avenues for creating diverse molecular architectures.

Functionalization of the Methyl Group

While direct functionalization of the methyl group of this compound is not extensively documented in the provided results, general principles of alkane functionalization can be considered. Reactions such as radical halogenation could potentially introduce a handle for further transformations, although selectivity might be a challenge. More specific and controlled methods would likely involve multi-step sequences, possibly starting from a precursor where the methyl group is replaced by a more reactive functional group that is later converted to a methyl group.

Introduction of Additional Substituents on the Piperidine Ring

The introduction of additional substituents onto the piperidine ring of this compound can be achieved through various synthetic strategies. One common approach involves the use of a precursor pyridine (B92270) which is then reduced. For example, functionalized pyridines can be hydrogenated to yield all-cis substituted piperidines. scientificupdate.com The stereochemical outcome of such reductions is often influenced by the existing substituents and the choice of catalyst. For instance, the hydrogenation of certain 3-substituted pyridines has been shown to produce piperidines with the fluorine atom in an axial orientation due to favorable dipole interactions. scientificupdate.com

Stability and Reactivity of the Carbon-Fluorine Bond

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of up to 130 kcal/mol. wikipedia.org This high bond strength imparts significant metabolic stability to organofluorine compounds. nih.gov The C-F bond is characterized by its high polarity due to the large electronegativity difference between carbon and fluorine, leading to partial positive and negative charges on the carbon and fluorine atoms, respectively. wikipedia.org

Despite its general stability, the C-F bond can be activated under certain conditions, particularly in the presence of metal complexes. acs.orgworktribe.com However, in the context of typical organic transformations, the C-F bond in this compound is considered to be robust and unreactive. For example, during catalytic hydrogenation of fluorinated pyridines to piperidines, hydrodefluorination can be a competing side reaction, but conditions can often be optimized to minimize this. scientificupdate.com The stability of the C-F bond is a key feature that allows for the incorporation of fluorine into molecules to modulate their properties without introducing a point of metabolic weakness. nih.gov

Ring-Opening and Ring-Expansion/Contraction Reactions

Reactions that alter the piperidine ring structure itself, such as ring-opening, expansion, or contraction, represent more drastic but potentially powerful synthetic transformations.

Ring-Opening Reactions: Ring-opening of the piperidine ring would require cleavage of a carbon-carbon or carbon-nitrogen bond. While not specifically detailed for this compound in the search results, such reactions are known for other heterocyclic systems. For instance, epoxide ring-opening reactions are a common strategy in synthesis. mdpi.comnih.gov For the piperidine ring to open, it would likely require harsh conditions or specific activation, for example, through the formation of a strained bicyclic intermediate. nih.gov

Ring-Expansion/Contraction Reactions: Ring expansion and contraction reactions are valuable methods for accessing different ring sizes from readily available starting materials. wikipedia.orgetsu.edu

Ring Expansion: A common method for ring expansion involves the rearrangement of a carbocation intermediate, such as in the Tiffeneau-Demjanov rearrangement. wikipedia.org For a piperidine derivative, this could potentially be achieved by generating a carbocation on a substituent adjacent to the ring, which could then trigger a migration of one of the ring's C-C bonds. masterorganicchemistry.com Another strategy involves the ring expansion of a pyrrolidine (B122466) precursor. For example, optically active 3-substituted piperidines have been prepared through the ring expansion of a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with various nucleophiles. rsc.org

Ring Contraction: Ring contraction reactions can be used to synthesize smaller, more strained rings. wikipedia.org A notable example is the Wolff rearrangement of a cyclic α-diazoketone, which proceeds through a carbenoid intermediate to yield a ring-contracted product. wikipedia.org Another method is the Favorskii rearrangement. etsu.edu Photomediated ring contractions of saturated heterocycles, including piperidines, have also been developed. nih.gov These reactions often proceed through a Norrish type II hydrogen atom transfer followed by C-N bond fragmentation and subsequent intramolecular cyclization. nih.gov

Applications in Academic Medicinal Chemistry Research and Chemical Biology

Design of Fluorinated Piperidine-Based Ligands

The design of ligands based on the fluorinated piperidine (B6355638) scaffold is a sophisticated strategy to modulate a compound's interaction with biological targets. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong bonds with carbon—are leveraged to optimize pharmacokinetic and pharmacodynamic profiles. tandfonline.com

The introduction of a highly electronegative fluorine atom into the piperidine ring significantly influences the basicity of the nitrogen atom, a critical factor for a molecule's bioavailability and target interaction. tandfonline.com Basicity is quantified by the pKa value of the conjugate acid; a lower pKa indicates reduced basicity. The fluorine atom exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the nitrogen and making its lone pair less available for protonation.

This effect is dependent on the position and stereochemistry of the fluorine atom. For instance, the pKa of piperidinium (B107235) ion is approximately 11.22. wikipedia.org Introducing a fluorine atom at the 3-position can lower this pKa by about 1.8 units. yuntsg.com The magnitude of this pKa reduction is sensitive to the fluorine's orientation. An equatorial fluorine atom generally produces a greater decrease in basicity compared to an axial one, due to the different alignment of the C-F bond dipole relative to the nitrogen's lone pair. cambridgemedchemconsulting.com This principle was demonstrated in the development of kinesin spindle protein (KSP) inhibitors, where an axial fluorine atom resulted in a higher pKa (7.6) compared to its equatorial counterpart (6.6), leading to improved efficacy. scientificupdate.com By strategically placing fluorine, chemists can tune the pKa of a piperidine-containing compound to optimize properties like membrane permeability and reduce off-target effects, such as hERG channel affinity, which is often associated with cardiac toxicity. scientificupdate.comcambridgemedchemconsulting.comacs.org

| Compound | pKa of Conjugate Acid | Calculated LogP |

|---|---|---|

| Piperidine | ~11.22 wikipedia.org | 0.8 sailife.com |

| 4-Methylpiperidine (B120128) | ~11.23 thieme-connect.com | 1.1 tandfonline.com |

| 3-Fluoropiperidine (B1141850) (estimated) | ~9.4 yuntsg.com | Higher than Piperidine |

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that governs its ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. sailife.com It is commonly expressed as LogP (the logarithm of the partition coefficient between octanol (B41247) and water) or LogD (the partition coefficient at a specific pH). gitlab.ioacdlabs.com

The three-dimensional arrangement of atoms (stereochemistry) in a ligand is fundamental to its interaction with a biological target. For 3-fluoro-4-methylpiperidine, which has two chiral centers, there are four possible stereoisomers. The specific configuration (cis or trans) and the absolute stereochemistry (R/S) dictate how the molecule fits into a protein's binding pocket. thieme-connect.com

Different stereoisomers can exhibit vastly different biological activities, potencies, and selectivities. thieme-connect.comnih.gov This is because the precise spatial orientation of the fluoro and methyl groups determines the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, dipole-dipole interactions) between the ligand and the target. For example, in the development of a CGRP receptor antagonist, a specific syn-fluoro-piperidine pharmacophore was required for activity. scientificupdate.com Similarly, studies on fluorinated piperidines have shown that the conformational preference of the ring and the orientation of the substituents are critical. The fluorine atom often prefers an axial position in protonated piperidine rings due to a stabilizing C-F…H-N+ dipole interaction. scientificupdate.comresearchgate.net This stereochemical control is a powerful tool for medicinal chemists to optimize ligand binding and achieve the desired pharmacological effect. thieme-connect.com

Molecular Interactions with Biological Targets (e.g., Enzymes, Receptors, Ion Channels)

The this compound scaffold is a versatile building block for ligands that interact with a wide array of biological targets, including enzymes, receptors, and ion channels. thieme-connect.comnih.gov Its utility stems from the ability of the fluorinated ring to serve as a structurally rigid anchor that presents functional groups in a specific orientation for optimal binding, while its physicochemical properties can be tuned to improve drug-like characteristics. researchgate.netthieme-connect.com

Enzyme Inhibition: Fluorinated piperidines have been incorporated into inhibitors of enzymes like carbonic anhydrase and various proteases. acs.orgnih.gov In these cases, the piperidine ring can position other functional groups to interact with key residues in the enzyme's active site. The fluorine atom itself can form specific interactions, such as hydrogen bonds or dipole interactions, that enhance binding affinity.

Receptor Modulation: This scaffold is found in antagonists for receptors such as the CGRP receptor. scientificupdate.com The ligand binds to the receptor, preventing the endogenous ligand from binding and activating it. The stereochemistry and electronic properties conferred by the this compound unit are critical for achieving high affinity and selectivity.

Ion Channel Modulation: A key strategy in drug design is to reduce unwanted interactions with ion channels like hERG, which can cause cardiotoxicity. By lowering the basicity (pKa) of the piperidine nitrogen, fluorine substitution can decrease the positive charge at physiological pH, thereby weakening the electrostatic interactions that often drive hERG binding. scientificupdate.comcambridgemedchemconsulting.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically investigating how changes in a molecule's structure affect its biological activity. mdpi.com For ligands containing the this compound core, SAR studies explore the impact of modifying the substituents, their stereochemistry, and the properties of the piperidine ring itself.

Key findings from SAR studies on fluorinated piperidines include:

Basicity and Activity: As seen with KSP inhibitors and hERG channel modulation, tuning the pKa of the piperidine nitrogen is a critical aspect of SAR. A delicate balance is often required to maintain target affinity while improving properties like cell permeability and reducing off-target toxicity. scientificupdate.com

Stereochemistry and Potency: SAR studies consistently demonstrate that stereoisomers can have dramatically different potencies. For many targets, only one specific stereoisomer of a fluorinated piperidine derivative will have the optimal orientation for strong binding. scientificupdate.comthieme-connect.com

Fluorine Position: The location of the fluorine atom on the piperidine ring is a key variable. Fluorination at the 2-, 3-, or 4-position leads to different electronic and conformational effects, providing a rich field for SAR exploration to enhance potency, selectivity, and metabolic stability. mdpi.com

By systematically synthesizing and testing analogs, medicinal chemists can build a detailed understanding of the SAR, guiding the rational design of more effective and safer therapeutic agents. mdpi.com

| Biological Target | Compound Class/Example | Role of Fluorinated Piperidine |

|---|---|---|

| Kinesin Spindle Protein (KSP) | Anticancer Agents (e.g., MK-0731) | Modulates pKa for improved efficacy. scientificupdate.com |

| hERG Ion Channel | Various CNS and other agents | Lowers pKa to reduce cardiotoxicity. scientificupdate.comcambridgemedchemconsulting.com |

| CGRP Receptor | Migraine Therapeutics | Acts as a key pharmacophore with specific stereochemistry. scientificupdate.com |

| Carbonic Anhydrase II | Enzyme Inhibitors | Contributes to selective inhibition. nih.gov |

Application as Chiral Building Blocks in Complex Molecule Synthesis

The rigid, three-dimensional structure of the piperidine ring, combined with the specific stereochemical and electronic properties introduced by fluorine and methyl substituents, makes this compound a valuable chiral building block in the synthesis of complex, biologically active molecules. The strategic placement of a fluorine atom can significantly influence a molecule's conformation, pKa, metabolic stability, and binding affinity to protein targets. acs.org

Enantioselective synthesis routes are crucial for accessing specific stereoisomers of fluorinated piperidines, which are highly prized in medicinal chemistry. nih.govcapes.gov.br For instance, enantioselective fluorination methodologies, such as those using cinchona alkaloid catalysts or simpler primary amines like α-methylbenzylamine, have been developed to produce enantiopure cis-1-Boc-3-fluoropiperidin-4-ol, a closely related building block. nih.govcapes.gov.br These synthetic strategies often involve the fluorination of a ketone precursor, followed by stereocontrolled reduction and subsequent chemical modifications. The resulting fluorinated piperidinols can be crystallized to achieve high enantiopurity. nih.gov

The principles of these syntheses can be extrapolated to the creation of chiral this compound. Starting from a suitable 4-methylpiperidone precursor, an asymmetric fluorination followed by stereoselective manipulations would yield the desired diastereomers of this compound. These chiral synthons serve as scaffolds, allowing for the introduction of further chemical diversity. Versatile synthetic strategies have been developed for incorporating fluorine into piperidine rings to produce ligands with improved pharmacokinetic profiles. acs.org These fluorinated building blocks are then incorporated into larger molecules, often through N-alkylation or N-acylation reactions, to generate novel drug candidates targeting a range of biological systems, including G-protein coupled receptors and ion channels.